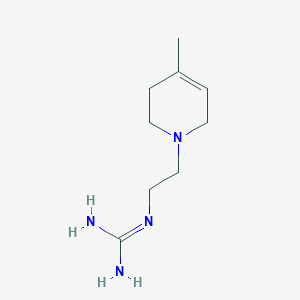

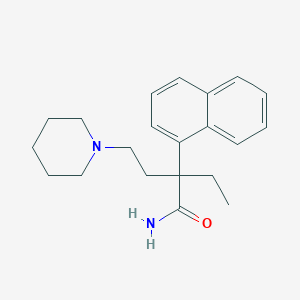

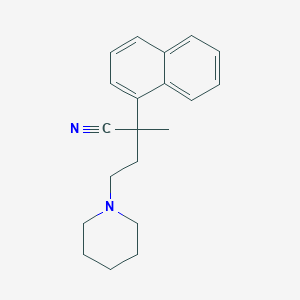

alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile, also known as Mepivacaine, is a local anesthetic drug used for pain management during surgical procedures. It was first synthesized in 1957 by Eisleb and Schaumann. Since then, the drug has been widely used in clinical practice due to its effectiveness and low toxicity.

Mechanism of Action

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile works by blocking sodium channels in nerve fibers, which prevents the generation and propagation of action potentials. The drug binds to the intracellular side of the sodium channel, blocking the influx of sodium ions and preventing depolarization of the membrane. This leads to a loss of sensation in the affected area.

Biochemical and Physiological Effects:

alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile has a number of biochemical and physiological effects. It is a potent local anesthetic, which means that it can block pain signals in a specific area of the body without affecting consciousness. The drug also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow. alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have low toxicity and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile is a useful tool for studying the physiological and biochemical effects of sodium channel blockade in various tissues. The drug has a rapid onset of action and a relatively long duration of action, which makes it useful for studying long-term effects of sodium channel blockade. However, it is important to note that alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile has limitations in terms of tissue penetration and selectivity for specific sodium channel subtypes. Additionally, the drug can have off-target effects on other ion channels and transporters, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile. One area of interest is the development of more selective sodium channel blockers that can target specific subtypes of sodium channels. Another area of interest is the use of alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile in combination with other drugs for pain management and anesthesia. Additionally, there is ongoing research into the use of alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile for the treatment of various neurological and cardiovascular disorders.

Synthesis Methods

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile can be synthesized through a multi-step process starting from 1-naphthaldehyde and 2-piperidinoethanol. The first step involves the reaction of 1-naphthaldehyde with methyl magnesium bromide to form the corresponding alcohol. The alcohol is then reacted with cyanogen bromide to form the nitrile. The nitrile is subsequently reduced using sodium borohydride to form the amine, which is then acylated with acetyl chloride to form alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile.

Scientific Research Applications

Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile is widely used in scientific research for its ability to block voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. The drug is used to study the physiological and biochemical effects of sodium channel blockade in various tissues, including the nervous system, heart, and skeletal muscle.

properties

CAS RN |

1232-82-2 |

|---|---|

Product Name |

alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile |

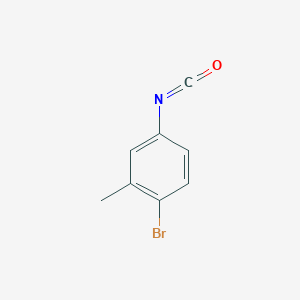

Molecular Formula |

C20H24N2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-methyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanenitrile |

InChI |

InChI=1S/C20H24N2/c1-20(16-21,12-15-22-13-5-2-6-14-22)19-11-7-9-17-8-3-4-10-18(17)19/h3-4,7-11H,2,5-6,12-15H2,1H3 |

InChI Key |

YUSWYJYIUHSAKO-UHFFFAOYSA-N |

SMILES |

CC(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |

synonyms |

α-Methyl-α-(2-piperidinoethyl)-1-naphthaleneacetonitrile |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.